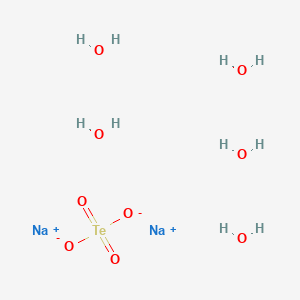

五水合偏碲酸钠

描述

Sodium tellurium oxide pentahydrate, also known as Sodium tellurite, is an inorganic tellurium compound with the formula Na2TeO3. It is a water-soluble white solid and a weak reducing agent . It is an intermediate in the extraction of the element, tellurium; it is a product obtained from anode slimes and is a precursor to tellurium .

Synthesis Analysis

The main source of tellurium is from copper anode slimes, which contain precious metals as well as various tellurides. These slimes are roasted with sodium carbonate and oxygen to produce sodium tellurite . The electrolysis of a tellurite solution yields purified tellurium .Molecular Structure Analysis

In the anhydrous form Na2TeO3, the tellurium atoms are 6 coordinate, three Te-O at 1.87 Å and three at 2.9 Å, with distorted octahedra sharing edges . In the pentahydrate, Na2TeO3.5H2O there are discrete tellurite anions, TeO3^2- which are pyramidal .Chemical Reactions Analysis

Tellurium has properties similar to sulfur and selenium. Sodium tellurite is both a weak oxidizing agent and a weak reducing agent .Physical And Chemical Properties Analysis

Sodium tellurite is a white crystalline powder with a density of 6.245 g/cm^3. It is soluble in water and has a melting point of 710 °C .科学研究应用

Nanomaterial Synthesis

Sodium tellurium oxide pentahydrate is pivotal in the synthesis of tellurium nanomaterials. These nanomaterials are extensively researched due to their unique properties, such as high electrical conductivity and photoconductivity. They are synthesized using methods like hydrothermal and solvothermal methods, which often employ sodium tellurium oxide pentahydrate as a precursor .

Electronics and Optoelectronics

In the field of electronics, tellurium nanomaterials derived from sodium tellurium oxide pentahydrate are used to create components like field-effect transistors, photodetectors, and sensors. These components benefit from the narrow bandgap and high carrier transport properties of tellurium .

Environmental Stability Research

Tellurium nanostructures, which can be synthesized from sodium tellurium oxide pentahydrate, exhibit good environmental stability. This makes them suitable for long-term applications in electronic devices, where stability against environmental factors is crucial .

Quantum Materials Research

The compound is used in the development of quantum materials with low-dimensional nanostructures. These materials are essential for extending Moore’s Law and are expected to play a significant role in the future of semiconductor technology .

Analytical Chemistry

Sodium tellurium oxide pentahydrate is used as an analytical reagent in chemistry. It serves as a reference material for calibrating instruments and conducting comparative studies in analytical methods .

Material Characterization

In material science, sodium tellurium oxide pentahydrate-related compounds are characterized using techniques like scanning electron microscopy and transmission electron microscopy to understand their morphology and properties .

安全和危害

未来方向

Tellurium nanostructures, which can be synthesized from Sodium tellurium oxide pentahydrate, show great application prospects in next-generation electronics and optoelectronic devices . The future challenges, opportunities, and development directions of tellurium nanomaterials are being actively researched .

作用机制

Target of Action

Therefore, its specific targets within biological systems are currently unknown .

Mode of Action

It’s known that tellurite anions, teo3^2-, which are present in the compound, are pyramidal in structure .

Biochemical Pathways

Tellurite has been found to induce oxidative stress in cells . This suggests that sodium tellurium oxide pentahydrate could potentially affect pathways related to oxidative stress and cellular redox balance .

Pharmacokinetics

It’s known that tellurium compounds can be modified to improve their pharmacokinetic properties . For instance, their surfaces can be modified with biocompatible polymers and proteins to enhance colloidal stability, extend blood circulation, and reduce toxicity .

Result of Action

Tellurite has been found to induce oxidative stress in cells , suggesting that sodium tellurium oxide pentahydrate could potentially have similar effects.

Action Environment

The action of sodium tellurium oxide pentahydrate can be influenced by various environmental factors. For instance, the compound is sensitive to air , which could potentially affect its stability and efficacy. Furthermore, the compound’s action could be influenced by the pH and ionic strength of its environment, as these factors can affect the stability and reactivity of the tellurite anions present in the compound .

属性

IUPAC Name |

disodium;tellurate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4Te.5H2O/c;;1-5(2,3)4;;;;;/h;;(H2,1,2,3,4);5*1H2/q2*+1;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBVNEXDNNHXIU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-][Te](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10Na2O9Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10049-23-7 (Parent), 10102-20-2 (Parent) | |

| Record name | Sodium tellurate(IV) pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022451065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30945132 | |

| Record name | Sodium tellurate--water (2/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium tellurium oxide pentahydrate | |

CAS RN |

22451-06-5 | |

| Record name | Sodium tellurate(IV) pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022451065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tellurate--water (2/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30945132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4S,5R,6R)-2-[6-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1220748.png)